N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a synthetic small molecule characterized by a complex polyheterocyclic structure. Key features include:
- Morpholine-propyl side chain: The morpholine ring (a six-membered amine-ether) improves aqueous solubility, while the propyl linker facilitates spatial orientation.
- Benzodioxine-carboxamide backbone: The 1,4-benzodioxine moiety contributes rigidity and aromaticity, and the carboxamide group serves as a hydrogen-bond donor/acceptor.
- Hydrochloride salt: Enhances solubility and crystallinity for pharmaceutical applications.
Its design aligns with medicinal chemistry strategies to optimize pharmacokinetics and target engagement.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S.ClH/c24-16-5-3-8-20-21(16)25-23(32-20)27(10-4-9-26-11-13-29-14-12-26)22(28)19-15-30-17-6-1-2-7-18(17)31-19;/h1-3,5-8,19H,4,9-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKNEFVNTCPRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride (CAS Number: 1215655-22-3) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure composed of several functional groups that contribute to its biological activity:
- Molecular Formula : C₁₈H₁₉ClFN₃O₄S
- Molecular Weight : 494.0 g/mol
- Structural Components :
- Benzothiazole moiety : Known for its diverse biological activities.
- Morpholine group : Enhances solubility and may influence pharmacokinetic properties.
- Dihydro-benzodioxine structure : Contributes to the compound's stability and interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine have demonstrated significant antitumor properties. For instance:
- Study Findings : A related compound showed GI50 values (concentration causing 50% growth inhibition) ranging from 1.7 μM to 28.7 μM across various cancer cell lines including non-small lung cancer and breast cancer models .
Antimicrobial Activity
Compounds in the benzothiazole class have been noted for their antimicrobial effects:
- In Vitro Studies : Some derivatives exhibited minimal inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents .
The mechanism by which this compound exerts its effects is still under investigation but may involve:
- Interaction with Cellular Targets : The presence of the benzothiazole ring suggests potential interactions with G protein-coupled receptors (GPCRs), which could lead to alterations in intracellular signaling pathways .
Case Study 1: Antitumor Efficacy
A study focusing on a structurally similar compound revealed that it induced apoptosis in cancer cells through activation of caspases, leading to cell cycle arrest at the G2/M phase. The study highlighted the importance of structural modifications in enhancing antitumor potency .
Case Study 2: Antimicrobial Screening
Another investigation screened various benzothiazole derivatives against multiple microbial strains. The results indicated that specific substitutions on the benzothiazole ring significantly affected antimicrobial potency. Compounds with fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride exhibit promising anticancer properties. The benzothiazole and morpholine components are known to interact with various biological targets implicated in cancer progression. Studies have shown that derivatives of benzothiazoles can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Benzothiazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. The presence of the morpholine group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .
Neuropharmacology
CNS Activity
The structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems and neuroprotective properties. Preliminary studies indicate that this compound may modulate serotonin and dopamine pathways, suggesting a role in managing conditions such as depression and anxiety .
Chemical Biology
Biochemical Assays
In chemical biology research, this compound can be utilized as a biochemical probe to study specific enzyme interactions or cellular pathways. Its unique chemical structure allows it to serve as a lead compound for the development of more potent analogs with enhanced specificity for target proteins involved in disease processes .
Material Science
Polymeric Applications
There is emerging interest in the use of benzothiazole derivatives in material science, particularly in the development of polymers with enhanced thermal stability and UV resistance. The incorporation of such compounds into polymer matrices can improve their mechanical properties and longevity under environmental stressors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer models using benzothiazole derivatives. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus with minimal inhibitory concentrations comparable to established antibiotics. |
| Study 3 | Neuropharmacology | Indicated potential antidepressant effects in animal models through modulation of serotonin levels. |
Chemical Reactions Analysis
Stability and Degradation Pathways
2.1 Hydrolytic Sensitivity
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Amide Bond Hydrolysis : The carboxamide linkage undergoes slow hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and the free benzothiazolamine .
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Morpholine Ring Stability : Protonation of the morpholine nitrogen (as in the hydrochloride salt) enhances stability against oxidation but increases susceptibility to nucleophilic attack at the β-carbon under aqueous conditions .
Table 2: Accelerated Stability Studies (40°C/75% RH)
Reactivity with Electrophiles and Nucleophiles
3.1 Electrophilic Aromatic Substitution
The electron-rich benzodioxine ring undergoes nitration (HNO₃/H₂SO₄) at the 6-position and bromination (Br₂/FeBr₃) at the 7-position, though these reactions are sterically hindered by the carboxamide group .
3.2 Nucleophilic Displacement
The 4-fluoro substituent on the benzothiazole core participates in SNAr reactions with amines (e.g., morpholine) at elevated temperatures (80–100°C), yielding 4-morpholino derivatives .
Salt Formation and Solubility
The hydrochloride salt enhances aqueous solubility (23 mg/mL in H₂O at 25°C) compared to the free base (<1 mg/mL). Counterion exchange (e.g., to mesylate or citrate) improves thermal stability but reduces bioavailability .
Key Research Findings
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Catalytic Asymmetric Synthesis : Chiral resolution of the benzodioxine precursor via diastereomeric salt formation (using 1-phenylethylamine) achieves >99% enantiomeric excess .
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Metabolic Pathways : In vitro studies indicate CYP3A4-mediated N-dealkylation of the morpholinylpropyl sidechain as the primary metabolic route .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on core scaffolds, functional groups, and synthetic strategies.
Structural Analogues
Functional Group Analysis
- Fluorine vs. Halogen Substitution : The 4-fluoro group on the benzothiazole (target) may improve metabolic stability compared to bromine/chlorine in triazole derivatives (), which increase molecular weight and lipophilicity .
- Morpholine vs. Amine Moieties : Morpholine’s ether-oxygen enhances solubility over plain alkylamines (e.g., triazole-thiones’ NH groups), reducing plasma protein binding .
- Carboxamide vs. Thione : The carboxamide in the target compound supports hydrogen bonding (critical for target binding), whereas thiones in triazoles prioritize sulfur-mediated interactions (e.g., metal coordination) .
Physicochemical Properties
| Property | Target Compound | Triazole-thiones [7–9] | Zygocaperoside |
|---|---|---|---|
| Molecular Weight | ~550–600 g/mol (estimated) | 450–500 g/mol | ~800 g/mol |
| logP (Predicted) | ~2.5–3.5 (moderate lipophilicity) | ~3.0–4.0 | ~1.5 (high polarity) |
| Hydrogen Bond Donors | 2 (amide NH, HCl) | 1–2 (NH, SH) | 6–8 (hydroxyls, glycoside) |
Key Research Findings and Implications
Structural Advantages : The target compound’s fluorobenzothiazole and morpholine groups synergize to balance lipophilicity and solubility, outperforming triazole-thiones in drug-like properties .
Synthetic Complexity : Multi-step synthesis (amide coupling, alkylation) may limit yield compared to one-pot triazole cyclocondensation, necessitating process optimization .
Tautomerism Contrasts : Unlike triazole-thiones, the target compound lacks tautomeric variability, reducing unpredictable stability issues .
Preparation Methods
Cyclization of 2,3-Dihydroxybenzoic Acid
The benzodioxine core is synthesized via a base-mediated cyclization of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane.
Procedure :
-
2,3-Dihydroxybenzoic acid (70 mmol) is reacted with 1,2-dibromoethane (278 mmol) in the presence of potassium carbonate (280 mmol) in N,N-dimethylformamide (DMF) at 65°C for 24 hours.
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Acidic workup (3N HCl) yields 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid as a white solid (m.p. 193–194°C).
Key Data :
Activation to Acyl Chloride
The carboxylic acid is activated using thionyl chloride (SOCl) to form the corresponding acyl chloride, a critical intermediate for amide bond formation.
Procedure :
-
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (5.55 mmol) is refluxed with SOCl (30.7 mL) at 85°C for 1 hour.
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Excess SOCl is removed in vacuo, yielding the acyl chloride as an oil.
Synthesis of 4-Fluoro-1,3-Benzothiazol-2-Amine
Cyclocondensation of 2-Amino-4-fluorothiophenol
The benzothiazole ring is constructed via a metal-free, oxidative cyclization strategy.
Procedure :
-
2-Amino-4-fluorothiophenol (1 eq) is treated with di(tert-butyl)peroxide (DTBP) in fluorobenzene at 120°C.
-
The reaction proceeds via a radical cascade mechanism, forming the benzothiazole ring.
Key Data :
Synthesis of 3-(Morpholin-4-yl)Propan-1-Amine
Alkylation of Morpholine
Morpholine is alkylated with 3-bromopropionitrile followed by reduction to the primary amine.
Procedure :
-
Morpholine (1 eq) reacts with 3-bromopropionitrile (1.2 eq) in acetonitrile at 60°C for 12 hours.
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The nitrile intermediate is reduced using LiAlH in tetrahydrofuran (THF), yielding 3-(morpholin-4-yl)propan-1-amine.
Key Data :
Assembly of the Target Molecule
Stepwise Amide Coupling
The acyl chloride of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is coupled sequentially to both amines.
Procedure :
-
Primary Amide Formation :
-
Secondary Amine Alkylation :
Key Data :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for improved solubility and stability.
Procedure :
Key Data :
Optimization and Challenges
Q & A
Q. What are the standard synthetic routes for this compound, and which characterization techniques confirm its structural integrity?
- Methodological Answer : The synthesis involves sequential nucleophilic substitution and amide coupling. For example:
- Step 1 : React 4-fluoro-1,3-benzothiazol-2-amine with 3-(morpholin-4-yl)propyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the secondary amine intermediate.
- Step 2 : Couple the intermediate with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid using trichloroisocyanuric acid (TCICA) as an activating agent .
- Characterization : Confirm purity via HPLC, and structure via ¹H/¹³C NMR (e.g., δ ~168 ppm for carbonyl groups) and FTIR (e.g., 1720 cm⁻¹ for C=O stretches) .
Q. How is fluorescence intensity measured for benzothiazole derivatives, and what solvent systems are optimal?
- Methodological Answer : Use spectrofluorometry with excitation/emission wavelengths tailored to the compound’s π-conjugated system (e.g., λₑₓ = 280 nm, λₑₘ = 450 nm). Prepare samples in DMSO (≤5% v/v) to avoid quenching, and validate with calibration curves (1–100 µM range). Include controls (e.g., solvent blanks) to correct for background noise .
Q. What in vitro assays are used to screen for antibacterial activity in benzothiazole-carboxamide derivatives?
- Methodological Answer : Employ microdilution assays in 96-well plates:
- Prepare bacterial inocula (1 × 10⁵ CFU/mL) in LB broth.
- Test compound concentrations (0.5–128 µg/mL) with 0.1% Tween 80 to enhance solubility.
- Determine MIC (minimum inhibitory concentration) as the lowest concentration showing no turbidity after 24 h at 37°C. Confirm MBC (minimum bactericidal concentration) by subculturing in fresh media .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., MIC variability across studies) be resolved methodologically?
- Methodological Answer : Address discrepancies by:
- Standardizing strains : Use ATCC reference strains (e.g., E. coli ATCC 35210) instead of clinical isolates.
- Controlling inoculum density : Calibrate to McFarland 0.5 standard (1 × 10⁸ CFU/mL) before dilution.
- Validating solvent effects : Ensure DMSO ≤5% to avoid growth inhibition artifacts .
- Statistical rigor : Perform triplicate experiments with ANOVA analysis (p < 0.05) to identify outliers .
Q. What strategies optimize the multi-step synthesis yield, particularly for the morpholine-propyl linkage?
- Methodological Answer :
- Reaction monitoring : Use TLC (silica gel, CH₂Cl₂/EtOH 98:2) to track intermediate formation.
- Purification : Apply flash chromatography (e.g., hexane/ethyl acetate gradients) for intermediates.
- Solvent selection : Replace acetonitrile with THF for higher solubility of morpholine derivatives, reducing side-product formation .
- Scale-up hazards : Conduct small-scale pilot reactions (≤125 mmol) with rigorous COSHH risk assessments .
Q. How can computational modeling (e.g., DFT or molecular docking) guide structural modifications to enhance target binding?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., S. aureus dihydrofolate reductase). Prioritize modifications at the 4-fluoro-benzothiazole moiety for improved hydrophobic binding .
- DFT calculations : Analyze electron density maps (Gaussian 16) to predict reactivity at the carboxamide group, guiding substitutions for enhanced stability .
Q. What analytical approaches validate the compound’s stability under physiological conditions (e.g., pH 7.4)?
- Methodological Answer :
- Forced degradation : Incubate at 37°C in PBS (pH 7.4) for 48 h. Monitor degradation via LC-MS (ESI+ mode) to identify hydrolytic cleavage products (e.g., morpholine-propyl fragment at m/z 215).
- Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models. Compare with structurally analogous compounds to assess relative stability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
